N'-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 2-chloro-7-methylquinoline-3-carbaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming the corresponding amine.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and antioxidant agent. It shows activity against various bacterial and fungal strains.
Biological Studies: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity . Additionally, the presence of the quinoline ring allows for intercalation with DNA, which can disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide is unique due to the presence of the 2-chloro-7-methylquinoline moiety, which imparts specific electronic and steric properties. This makes it distinct from other Schiff base hydrazones and allows for unique interactions with biological targets and other molecules.
Properties
IUPAC Name |
N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-12-4-5-13-9-15(19(21)23-16(13)8-12)11-22-24-20(25)14-6-7-17(26-2)18(10-14)27-3/h4-11H,1-3H3,(H,24,25)/b22-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOHSKPQCMOBDZ-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3=CC(=C(C=C3)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3=CC(=C(C=C3)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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